1-(Mesitylsulfonyl)azepane
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Overview
Description
1-(Mesitylsulfonyl)azepane is an organic compound with the molecular formula C15H23NO2S. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The mesitylsulfonyl group attached to the azepane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Mechanism of Action
Target of Action
1-(Mesitylsulfonyl)azepane is primarily used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Mode of Action
The mode of action of this compound involves a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Biochemical Pathways
Azepane derivatives, which this compound helps synthesize, are known to be involved in various biochemical pathways due to their wide applications in biology .
Pharmacokinetics
The pd/la-catalyzed reactions it’s involved in proceed smoothly under extremely mild conditions , suggesting that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of this compound is the synthesis of non-fused N-aryl azepane derivatives . These derivatives have diverse applications in synthetic chemistry and biology, serving as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .
Action Environment
The action of this compound is influenced by the presence of a palladium catalyst, ligand, and Lewis acid additive . These factors play a key role in the successful reaction, enabling the synthesis of non-fused N-aryl azepane derivatives . The reaction also proceeds smoothly under extremely mild conditions , suggesting that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Mesitylsulfonyl)azepane can be synthesized through several methods. One common approach involves the reaction of mesitylsulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Mesitylsulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted azepanes with various functional groups.
Scientific Research Applications
1-(Mesitylsulfonyl)azepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Oxepane: A seven-membered oxygen-containing heterocycle with different chemical properties.
Thiepane: A seven-membered sulfur-containing heterocycle with distinct reactivity.
Uniqueness: this compound is unique due to the presence of the mesitylsulfonyl group, which imparts specific chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications. Its structure allows for diverse chemical modifications, enabling the exploration of new chemical space and the development of novel bioactive molecules .
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-12-10-13(2)15(14(3)11-12)19(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZAHLICMOYHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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